4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl
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Overview
Description
4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridinehcl is a chemical compound with the molecular formula C8H11ClN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl typically involves the nitration of 3,5-dimethyl-2-hydroxymethyl pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reaction conditions must be carefully controlled to ensure the selective nitration of the pyridine ring without over-nitration or degradation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The crude product is typically purified through recrystallization using solvents such as toluene to obtain high-purity 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine .
Chemical Reactions Analysis
Types of Reactions
4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted pyridine compounds .
Scientific Research Applications
4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine: A closely related compound with similar chemical properties.
2-Chloromethyl-3,5-dimethyl-4-nitropyridine: Another derivative with a chlorine substituent instead of a hydroxyl group.
Uniqueness
4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hydroxymethyl group enhances its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(3,5-dimethyl-4-nitropyridin-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-5-3-9-7(4-11)6(2)8(5)10(12)13;/h3,11H,4H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBKLMJRLAGGFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143016-69-7 |
Source
|
Record name | 2-Pyridinemethanol, 3,5-dimethyl-4-nitro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143016-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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